Cas no 498-60-2 (3-Furaldehyde)

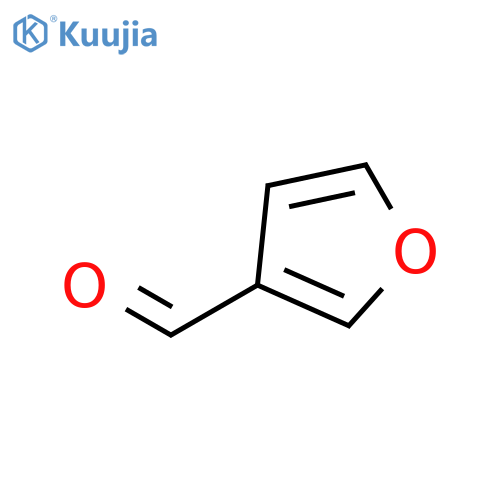

3-Furaldehyde structure

商品名:3-Furaldehyde

3-Furaldehyde 化学的及び物理的性質

名前と識別子

-

- Furan-3-carbaldehyde

- BETA-FURFURAL

- FURAN-3-CARBOXALDEHYDE

- 3-FURANCARBOXALDEHYDE

- 3-FURFURAL

- 3-FURAN ALDEHYDE

- 3-FURALDEHYDE

- 3FCHO

- 3-Formylfuran

- AZVSIHIBYRHSLB-UHFFFAOYSA-N

- POB632X444

- 3furaldehyde

- 3-furancarbaldehyde

- PubChem6948

- AMOT0244

- SBB004385

- TRA0088950

- AM85794

- AJ-3

- DTXSID40198076

- SB60959

- MFCD00010424

- S-(4-CHLOROBENZYL)ISOTHIOURONIUMCHLORIDE

- W-202882

- CHEMBL2228160

- STR02022

- 498-60-2

- 3-Furancarboxaldehyde, >=97%

- UNII-POB632X444

- Z1065630348

- BP-20266

- F0354

- EN300-66749

- F2191-0143

- HY-76224

- CHEBI:87609

- InChI=1/C5H4O2/c6-3-5-1-2-7-4-5/h1-4

- FT-0615760

- AKOS000289061

- CS-M0782

- SY013826

- GEO-01440

- BDBM50486228

- Q27159772

- doi:10.14272/AZVSIHIBYRHSLB-UHFFFAOYSA-N.1

- 3furancarboxaldehyde

- DTXCID70120567

- DB-002732

- FF00488

- 3-Furfuraldehyde;3-Furancarboxaldehyde

- 629-448-0

- 3-Furaldehyde

-

- MDL: MFCD00010424

- インチ: 1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H

- InChIKey: AZVSIHIBYRHSLB-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])C(C([H])=O)=C1[H]

- BRN: 105852

計算された属性

- せいみつぶんしりょう: 96.02110

- どういたいしつりょう: 96.021129

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 70.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 30.2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Liquid

- 密度みつど: 1.111 g/mL at 25 °C(lit.)

- ふってん: 144 °C/732 mmHg(lit.)

- フラッシュポイント: 華氏温度:118.4°f

摂氏度:48°c - 屈折率: n20/D 1.493(lit.)

- すいようせい: Soluble in water, benzene, chloroform, alcohol and ether.

- PSA: 30.21000

- LogP: 1.09210

- ようかいせい: 水に溶ける

- かんど: Air & Light Sensitive

- FEMA: 3737

3-Furaldehyde セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H226,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 1989 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S26-S36-S45-S36/37-S16

- 福カードFコード:8-10

-

危険物標識:

- 包装グループ:II

- セキュリティ用語:3

- リスク用語:R10; R36/37/38

- 危険レベル:3

- 危険レベル:3

- 包装カテゴリ:III

- 包装等級:III

- ちょぞうじょうけん:2-8°C

3-Furaldehyde 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

3-Furaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66749-0.5g |

furan-3-carbaldehyde |

498-60-2 | 95% | 0.5g |

$24.0 | 2023-05-02 | |

| MedChemExpress | HY-76224-10mM*1mLinDMSO |

3-Furaldehyde |

498-60-2 | 99.62% | 10mM*1mLinDMSO |

¥550 | 2023-07-26 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05673-1g |

3-Furaldehyde |

498-60-2 | 97% | 1g |

¥155 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033743-250mg |

3-Furaldehyde |

498-60-2 | 98% | 250mg |

¥ǒŎ | 2023-07-25 | |

| Enamine | EN300-66749-25.0g |

furan-3-carbaldehyde |

498-60-2 | 95% | 25g |

$277.0 | 2023-05-02 | |

| Enamine | EN300-66749-1.0g |

furan-3-carbaldehyde |

498-60-2 | 95% | 1g |

$32.0 | 2023-05-02 | |

| Enamine | EN300-66749-5.0g |

furan-3-carbaldehyde |

498-60-2 | 95% | 5g |

$73.0 | 2023-05-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0452-5G |

furan-3-carbaldehyde |

498-60-2 | 97% | 5g |

¥ 277.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033743-10g |

3-Furaldehyde |

498-60-2 | 98% | 10g |

¥335.00 | 2024-06-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033743-25g |

3-Furaldehyde |

498-60-2 | 98% | 25g |

¥836.00 | 2024-06-25 |

3-Furaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:498-60-2)3-Furaldehyde

注文番号:LE14664

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:11

価格 ($):discuss personally

3-Furaldehyde 関連文献

-

Luxia Guo,Jiaqi Li,Luigi Vaccaro,Minghao Li,Yanlong Gu Green Chem. 2021 23 9465

-

Manik Kumer Ghosh,Mícheál Séamus Howard,Karla Dussan,Stephen Dooley Phys. Chem. Chem. Phys. 2019 21 17993

-

3. Conformations of furan-, pyrrole-, and pyridine-carbaldehydes: an ab initio molecular orbital studyIan G. John,Geoffrey L. D. Ritchie,Leo Radom J. Chem. Soc. Perkin Trans. 2 1977 1601

-

4. Intramolecular Diels–Alder reactions of vinylfurans leading to furanodecalinsPhilip Cornwall,Colin P. Dell,David W. Knight J. Chem. Soc. Perkin Trans. 1 1993 2395

-

5. Studies on pyruvate decarboxylase: acyloin formation from aliphatic, aromatic and heterocyclic aldehydesDavid H. G. Crout,Howard Dalton,David W. Hutchinson,Masanori Miyagoshi J. Chem. Soc. Perkin Trans. 1 1991 1329

498-60-2 (3-Furaldehyde) 関連製品

- 7040-25-7(3,4-Furandicarboxaldehyde)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:498-60-2)3-Furaldehyde

清らかである:99%

はかる:25g

価格 ($):178.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:498-60-2)3-糠醛

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ